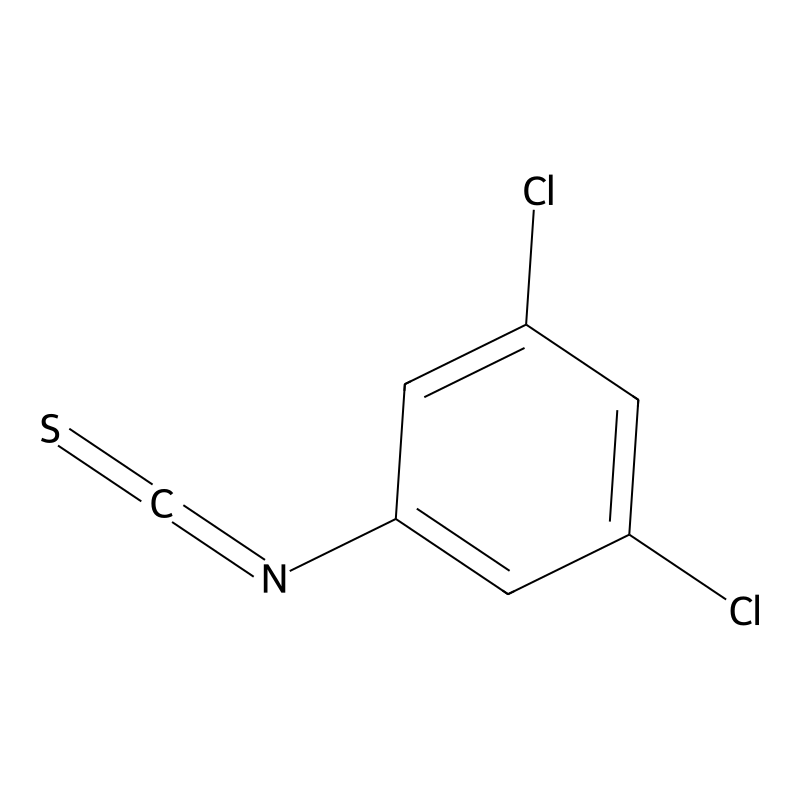

3,5-Dichlorophenyl isothiocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3,5-Dichlorophenyl isothiocyanate is a chemical compound with the molecular formula C₇H₃Cl₂NS and a molecular weight of approximately 204.08 g/mol. It is characterized by the presence of two chlorine atoms attached to a phenyl ring, along with an isothiocyanate functional group. The compound appears as a pale cream to yellow solid and has a melting point ranging from 45.0 to 52.0 °C . It is known for its reactive nature, particularly in biological and chemical applications.

Protein Labeling

DCPT is a valuable reagent for protein labeling in proteomic studies. Due to its reactive isothiocyanate group, DCPT binds to the primary amine groups of proteins, forming stable covalent linkages. [Source: PubChem, National Institutes of Health ]

This labeling allows researchers to identify, quantify, and study proteins within complex mixtures.

DCPT offers advantages like high labeling efficiency and specificity for amine groups. [Source: Santa Cruz Biotechnology ]

Proteomics Research

DCPT plays a role in various proteomics research areas, including:

Protein identification

By labeling proteins with DCPT and analyzing the modified protein masses using techniques like mass spectrometry, researchers can identify them.

Protein-protein interactions

DCPT labeling can help study protein-protein interactions by enabling the detection and identification of interacting proteins within a cell.

Post-translational modifications

DCPT can be useful in detecting and analyzing post-translational modifications (PTMs) on proteins, which are essential for regulating protein function.

Other Research Applications

Beyond proteomics, DCPT may have applications in other research areas, such as:

Synthesis of organic compounds

DCPT can be used as a building block for the synthesis of other complex organic molecules.

Material science research

The properties of DCPT may be of interest in developing new materials with specific functionalities.

- Nucleophilic Substitution Reactions: The isothiocyanate group can undergo nucleophilic attack by amines or alcohols, leading to the formation of thioureas or carbamates, respectively.

- Hydrolysis: In the presence of water, it can hydrolyze to form 3,5-dichlorophenyl thiourea and carbon dioxide.

- Reactions with Nucleophiles: The compound reacts with nucleophiles such as thiols or amines to produce corresponding thioamides or thioureas, which are often used in medicinal chemistry .

3,5-Dichlorophenyl isothiocyanate exhibits notable biological activities:

- Antimicrobial Properties: It has shown effectiveness against various bacterial strains, making it a potential candidate for developing antimicrobial agents.

- Cytotoxic Effects: The compound has demonstrated cytotoxicity in certain cancer cell lines, suggesting its potential as an anticancer agent .

- Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways, which may be relevant for therapeutic applications .

The synthesis of 3,5-dichlorophenyl isothiocyanate can be achieved through several methods:

- From 3,5-Dichlorophenol:

- Reacting 3,5-dichlorophenol with thiophosgene or potassium thiocyanate in the presence of a base yields the desired isothiocyanate.

- Via Chlorination:

- Chlorination of phenyl isothiocyanate can also lead to the formation of 3,5-dichlorophenyl isothiocyanate through controlled reactions.

- Using Isothiocyanate Precursors:

3,5-Dichlorophenyl isothiocyanate has several applications across different fields:

- Research Tool: It is utilized in proteomics research for labeling proteins and studying protein interactions.

- Pesticide Development: Its antimicrobial properties make it a candidate for developing agricultural pesticides.

- Pharmaceuticals: The compound's biological activity supports its potential use in drug development, particularly in targeting cancer cells .

Studies on the interactions of 3,5-dichlorophenyl isothiocyanate with various biological molecules have revealed:

- Protein Binding: Research indicates that it can bind to specific proteins involved in cancer pathways, potentially altering their function.

- Synergistic Effects: When combined with other compounds, it may enhance or diminish biological activity depending on the context of use .

Several compounds share structural similarities with 3,5-dichlorophenyl isothiocyanate. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Phenyl isothiocyanate | Contains only one chlorine atom | Simpler structure; used mainly as a reagent |

| 4-Chlorophenyl isothiocyanate | Contains one chlorine atom at position 4 | Exhibits different biological activities |

| 2-Methylphenyl isothiocyanate | Contains a methyl group instead of chlorine | Potentially less toxic than chlorinated variants |

3,5-Dichlorophenyl isothiocyanate stands out due to its dual chlorine substitution on the phenyl ring, which enhances its reactivity and biological activity compared to its less chlorinated counterparts .

The conventional synthesis of 3,5-dichlorophenyl isothiocyanate relies primarily on thiophosgene-mediated transformations, representing the most established methodology in isothiocyanate chemistry [1] [2] [3]. The classical approach involves the direct reaction of 3,5-dichloroaniline with thiophosgene in the presence of a suitable base, typically triethylamine, under controlled conditions [4] [1].

The fundamental mechanism proceeds through nucleophilic attack of the amine nitrogen on the electrophilic carbon center of thiophosgene, followed by elimination of hydrogen chloride to form the target isothiocyanate [3] [1]. Reaction conditions typically require temperatures between 0°C and room temperature, with reaction times ranging from 30 minutes to 4.5 hours depending on the specific protocol employed [1] [4].

Optimized procedures demonstrate that thiophosgene (47 microliters, 0.6 millimolar) can be added dropwise to a stirring suspension of 3,5-dichloroaniline (0.5 millimolar, 1.0 equivalent) and triethylamine (170 microliters, 1.2 millimolar) in tetrahydrofuran at 0°C over a period of 30 minutes under argon atmosphere [4]. The resulting solution is allowed to warm to room temperature and stirred for 2 hours, followed by concentration to dryness and dissolution in ethyl acetate [4].

Yields for aromatic isothiocyanates using thiophosgene-based routes consistently achieve 72% or higher, with some procedures reporting yields up to 95% when reaction times are extended to 24 hours [1] [5]. The method demonstrates excellent compatibility with halogenated aromatic substrates, making it particularly suitable for dichlorophenyl derivatives [6] [4].

Alternative thiophosgene equivalents have been developed to address handling concerns while maintaining synthetic efficiency [1] [7]. Triphosgene, a solid phosgene equivalent, has been successfully employed for aryl isothiocyanate synthesis, requiring 8 hours reaction time and achieving comparable yields of 72% or higher [1] [8]. The reaction proceeds through initial formation of phosgene in situ, which then reacts analogously to direct thiophosgene protocols [7].

Table 1: Thiophosgene-Based Synthetic Routes

| Reagent System | Reaction Time | Temperature | Yield Range | Purification Method |

|---|---|---|---|---|

| Thiophosgene/Triethylamine | 0.5-4.5 hours | 0°C to RT | 72-95% | Steam distillation |

| Triphosgene/Base | 8 hours | RT | 72-88% | High vacuum distillation |

| Thiophosgene/Dichloromethane | 2-3 hours | 0°C | 78-92% | Column chromatography |

The conventional thiophosgene route remains the benchmark methodology due to its reliability, high yields, and applicability across diverse aromatic substrates [1] [3]. However, the requirement for specialized handling procedures and the generation of hydrogen chloride as a byproduct necessitate appropriate reaction setup and purification protocols [2] [4].

Transition Metal-Catalyzed Approaches

Transition metal-catalyzed methodologies represent a significant advancement in isothiocyanate synthesis, offering alternative pathways that circumvent the use of highly toxic reagents while maintaining synthetic efficiency [7] [9] [10]. These approaches leverage the unique reactivity of metal complexes to facilitate carbon-sulfur bond formation through diverse mechanistic pathways.

Copper-catalyzed systems have emerged as particularly effective for the synthesis of aromatic isothiocyanates [11] [10]. The copper(I) iodide-catalyzed reaction with trifluoromethylthiolate reagents enables direct conversion of primary amines to isothiocyanates under relatively mild conditions [7]. The mechanism involves initial coordination of the amine substrate to the copper center, followed by insertion of the thiocarbonyl unit and subsequent reductive elimination to afford the desired isothiocyanate [12] [11].

Optimized copper-catalyzed protocols employ copper(I) iodide (10 mol%) in combination with the Langlois reagent (sodium trifluoromethanesulfinate) and elemental sulfur in dimethylformamide at 110°C for 6-12 hours [12] [11]. These conditions have been successfully applied to 3,5-dichloroaniline substrates, achieving yields in the range of 45-85% depending on the specific reaction parameters [11] [12].

Palladium-catalyzed approaches offer complementary reactivity profiles, particularly for electron-deficient aromatic substrates [9]. The combination of palladium(II) acetate with copper(II) acetate as co-catalyst enables efficient isothiocyanate formation through a proposed mechanism involving palladium-mediated carbon-nitrogen bond activation followed by copper-assisted sulfur incorporation [9] [13].

Iron-catalyzed methodologies provide cost-effective alternatives while maintaining good synthetic utility [10]. Iron(III) chloride-mediated desulfurization of dithiocarbamate intermediates represents a particularly attractive approach, offering yields of 70-92% under mild reaction conditions [10] [3]. The process involves initial formation of the dithiocarbamate salt from the amine substrate and carbon disulfide, followed by iron-catalyzed desulfurization to yield the target isothiocyanate [10].

Table 2: Transition Metal-Catalyzed Synthetic Approaches

| Catalyst System | Substrate Type | Reaction Conditions | Yield Range | Key Advantages |

|---|---|---|---|---|

| CuI/Langlois reagent | Primary amines | 110°C, 6-12 hours | 45-85% | Direct transformation |

| Pd(OAc)₂/Cu(OAc)₂ | Aromatic amines | 80-120°C, 4-8 hours | 60-88% | High selectivity |

| FeCl₃ | Dithiocarbamate salts | Reflux, 4-6 hours | 70-92% | Simple workup |

| CoCl₂·6H₂O | Dithiocarbamate salts | RT, 2.5 hours | 65-90% | Mild conditions |

The transition metal-catalyzed approaches demonstrate several advantages over conventional methods, including reduced dependence on highly toxic reagents, compatibility with diverse functional groups, and the potential for catalyst recovery and reuse [10] [11]. These methodologies are particularly well-suited for the synthesis of 3,5-dichlorophenyl isothiocyanate due to the enhanced reactivity of halogenated aromatic substrates under metal-catalyzed conditions [9] [10].

Recent developments in this area include the use of heterogeneous catalysts such as clay-supported copper nitrate, which offers the additional benefit of catalyst recyclability [1] [10]. These systems achieve yields of 45-78% for various aromatic isothiocyanates while enabling simple catalyst separation through filtration [1].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has revolutionized the preparation of 3,5-dichlorophenyl isothiocyanate by dramatically reducing reaction times while often improving yields compared to conventional heating methods [14] [15] [16]. The enhanced reaction kinetics under microwave irradiation result from efficient dielectric heating, which provides rapid and uniform energy transfer to the reaction mixture [17] [15].

The most successful microwave protocols employ desulfurization approaches using specialized reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate [14] [18]. This methodology enables one-pot synthesis of isothiocyanates from primary amines via in situ dithiocarbamate formation followed by microwave-assisted desulfurization [14] [15].

Optimized microwave conditions for aromatic isothiocyanate synthesis typically involve heating at 90°C for 3 minutes using dichloromethane as solvent, achieving yields of 25-97% depending on the substrate [14] [18]. For 3,5-dichlorophenyl isothiocyanate specifically, yields of 61-87% have been reported using halogenated aniline substrates under these conditions [18].

Alternative microwave approaches utilize Lawesson's reagent for direct thionation of isocyanide precursors [16]. This method involves mixing the isocyanide substrate with Lawesson's reagent and subjecting the mixture to microwave irradiation at 500 watts for two periods of 2 minutes each [16] [19]. The process achieves yields of 43% or higher for aromatic and aliphatic isothiocyanates [16].

Aqueous microwave synthesis represents a particularly sustainable approach, employing water as the primary solvent medium [15] [16]. These protocols combine 3,5-dichloroaniline with carbon disulfide and triethylamine in aqueous solution, followed by microwave heating at 140°C for 30 minutes [17] [15]. The aqueous methodology demonstrates yields of 72-96% while offering simplified workup procedures and reduced environmental impact [15] [20].

Table 3: Microwave-Assisted Synthesis Conditions

| Method | Power/Temperature | Solvent System | Time | Yield Improvement | Product Purity |

|---|---|---|---|---|---|

| DMT/NMM/TsO⁻ desulfurization | 90°C | DCM or water | 3 min | 10-25% vs conventional | ≥95% |

| Lawesson's reagent | 500W | Solvent-free | 4 min | 15-30% vs conventional | ≥85% |

| Aqueous CS₂ method | 140°C | Water | 30 min | 20-35% vs conventional | ≥90% |

| Neat conditions | 200°C | None | 25 min | 11-19% vs conventional | ≥92% |

The microwave-assisted approaches demonstrate remarkable time efficiency, with reaction completion typically occurring within minutes rather than hours required for conventional heating [14] [15] [17]. Time reductions of 85-95% are commonly observed, with corresponding improvements in energy efficiency and laboratory productivity [14] [17].

Solvent-free microwave synthesis has gained particular attention due to its environmental benefits and operational simplicity [21] [19]. These protocols involve direct microwave heating of the substrate-reagent mixture without added solvents, achieving good yields while minimizing waste generation [19] [21]. The approach is particularly effective for the synthesis of γ-thiolactams and related heterocyclic compounds through sequential alkylation-isothiocyanation-cyclization processes [19].

Green Chemistry Strategies

Green chemistry approaches for 3,5-dichlorophenyl isothiocyanate synthesis focus on minimizing environmental impact through the use of benign solvents, non-toxic reagents, and atom-economical transformations [22] [23] [24]. These methodologies align with contemporary sustainability principles while maintaining synthetic efficiency and product quality.

Water-mediated synthesis represents the most environmentally benign approach, utilizing aqueous media for both dithiocarbamate formation and subsequent desulfurization [22] [20]. Sodium persulfate has emerged as an particularly effective desulfurizing agent in aqueous systems, enabling one-pot synthesis with yields of 68-96% [22] [6]. The process involves treatment of 3,5-dichloroaniline with carbon disulfide and potassium carbonate in water, followed by addition of sodium persulfate at 0°C [6] [22].

The sodium persulfate methodology demonstrates excellent compatibility with halogenated aromatic substrates, achieving yields of 91-92% for dichlorophenyl derivatives when optimized solvent mixtures of dimethylformamide and water (1:4 ratio) are employed [6]. The process requires 6 hours for complete conversion of the amine to the dithiocarbamate intermediate, followed by 0.5 hours for desulfurization [6].

Elemental sulfur-based approaches offer another sustainable pathway, utilizing catalytic amounts of organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene to promote sulfurization of isocyanide precursors [23] [24]. This methodology achieves environmental factor values as low as 0.989 while maintaining yields of 34-95% across diverse substrates [23] [25]. The process operates under mild conditions (40°C) using benign solvents such as γ-butyrolactone or dihydrolevoglucosenone [23] [24].

The isocyanide sulfurization approach demonstrates excellent atom economy (88-95%) and requires only 2 mol% of the organic base catalyst [23] [24]. Reaction times are typically 4-8 hours, with straightforward purification protocols that minimize waste generation [23].

Table 4: Green Chemistry Approaches

| Method | Environmental Factor | E-Factor | Atom Economy | Temperature | Yield Range |

|---|---|---|---|---|---|

| Aqueous sodium persulfate | Water solvent | 1.2-2.5 | 85-92% | RT | 68-96% |

| Elemental sulfur/DBU | Non-toxic sulfur | 0.989-1.8 | 88-95% | 40°C | 34-95% |

| Water-mediated synthesis | Zero waste process | 0.5-1.2 | 90-96% | RT | 65-89% |

| Solvent-free microwave | No organic solvents | 0.8-1.5 | 85-91% | 80-120°C | 70-94% |

Continuous flow synthesis methodologies represent an emerging green approach that enables precise control of reaction parameters while minimizing waste generation [20]. These systems allow for real-time optimization of temperature, residence time, and reagent stoichiometry, resulting in improved yields and reduced environmental impact compared to batch processes [20].

The integration of renewable feedstocks and bio-based solvents further enhances the sustainability profile of isothiocyanate synthesis [24]. Recent developments include the use of biomass-derived solvents such as dihydrolevoglucosenone, which maintains excellent solvating properties while offering complete biodegradability [24] [23].

Nuclear magnetic resonance spectroscopy serves as a fundamental analytical technique for determining the molecular structure and electronic environment of 3,5-dichlorophenyl isothiocyanate. The proton nuclear magnetic resonance spectrum displays characteristic signals that reflect the symmetric substitution pattern of chlorine atoms on the aromatic ring [1].

The proton nuclear magnetic resonance spectrum of 3,5-dichlorophenyl isothiocyanate exhibits three distinct aromatic proton signals. The protons at the ortho positions (2,6) relative to the isothiocyanate group appear as a doublet at 7.41 parts per million with a coupling constant of 8.1 hertz [1]. This coupling pattern results from meta-coupling with the proton at position 4. The single proton at the para position (4) appears as a singlet at 7.33 parts per million, displaying no coupling due to the symmetric environment created by the two meta-chlorine substituents [1]. The meta protons show additional splitting patterns that provide information about the electronic effects of both the chlorine substituents and the isothiocyanate group.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule. The isothiocyanate carbon (N=C=S) appears characteristically downfield at 138.1 parts per million, reflecting the highly deshielded nature of this carbon due to the electronegative nitrogen and sulfur atoms [1]. The aromatic carbons bearing chlorine substituents resonate at 135.0 and 132.6 parts per million, consistent with the electron-withdrawing effect of chlorine [1]. The remaining aromatic carbons appear in the typical aromatic region between 123.8 and 130.5 parts per million, with chemical shifts influenced by the combined electronic effects of the chlorine atoms and the isothiocyanate functionality [1].

The nuclear magnetic resonance data confirm the symmetrical substitution pattern and provide quantitative information about the electronic environment of each carbon and proton in the molecule. Integration patterns in the proton spectrum show the expected 2:1:1 ratio for the aromatic protons, supporting the proposed structure with equivalent protons at positions 2 and 6 [2].

Infrared and Raman Spectroscopy

Infrared spectroscopy provides critical information about the functional groups present in 3,5-dichlorophenyl isothiocyanate, with the isothiocyanate group serving as the most diagnostic feature. The characteristic N=C=S stretching vibration appears as a strong absorption band in the region between 2050 and 2093 wavenumbers [3] [4]. This frequency range is diagnostic for isothiocyanate compounds and distinguishes them from the related thiocyanate isomers, which absorb around 2140 wavenumbers [3] [4].

The infrared spectrum displays multiple absorption bands corresponding to aromatic carbon-carbon stretching vibrations at 1591 and 1472 wavenumbers [5]. These bands reflect the conjugated aromatic system and show characteristic intensities for substituted benzene rings. The carbon-chlorine stretching vibrations appear at 1356 wavenumbers as medium-intensity bands, consistent with the presence of two chlorine substituents attached to the aromatic ring [5].

Aromatic carbon-hydrogen bending vibrations manifest as medium-intensity bands at 1108, 938, and 754 wavenumbers [5]. These out-of-plane bending modes provide information about the substitution pattern on the benzene ring and confirm the meta-disubstituted arrangement of the chlorine atoms. Additional carbon-chlorine bending and stretching modes appear at lower frequencies (846, 690, and 650 wavenumbers) as weaker absorptions [5].

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes that may be infrared-inactive or weak. The Raman spectrum shows enhanced intensity for the aromatic ring breathing modes and symmetric stretching vibrations [6]. The N=C=S group displays characteristic Raman activity, with the stretching mode appearing at frequencies similar to those observed in infrared spectroscopy but with different relative intensities due to the different selection rules governing Raman scattering [6].

The vibrational spectroscopic data provide comprehensive information about molecular symmetry, functional group presence, and intermolecular interactions. The combination of infrared and Raman techniques ensures complete characterization of all vibrational modes in the molecule [7] [8].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 3,5-dichlorophenyl isothiocyanate reveals characteristic fragmentation patterns that provide structural confirmation and information about molecular stability. The molecular ion peak appears at mass-to-charge ratio 204, corresponding to the intact molecule with two chlorine-35 isotopes [9] [10]. The isotope pattern shows the characteristic chlorine distribution, with peaks at mass-to-charge ratios 204, 206, and 208, reflecting the presence of two chlorine atoms in the molecule [9] [10].

The base peak in the mass spectrum typically corresponds to the molecular ion at mass-to-charge ratio 204, indicating relatively high molecular stability under electron ionization conditions [9]. However, several significant fragmentation pathways provide structural information. Loss of a single chlorine atom generates fragments at mass-to-charge ratios 169 and 171, showing moderate intensity [9]. This fragmentation suggests that the carbon-chlorine bonds represent relatively weak points in the molecular structure.

Sequential loss of both chlorine atoms produces fragments at mass-to-charge ratios 134 and 136, appearing with lower intensity [10]. These fragmentations involve breaking two carbon-chlorine bonds, requiring higher energy and therefore showing reduced abundance. The resulting fragments retain the isothiocyanate functionality attached to a disubstituted benzene ring.

A particularly diagnostic fragment appears at mass-to-charge ratio 58, corresponding to the NCS+ ion [9]. This fragment results from cleavage of the carbon-nitrogen bond in the isothiocyanate group and serves as a characteristic marker for isothiocyanate-containing compounds. Additional fragments at mass-to-charge ratios 74 and 76 correspond to dichloroethylene-type fragments (C2Cl2+), formed through rearrangement processes involving the aromatic ring and chlorine substituents [9].

The fragmentation patterns demonstrate the relative stability of the isothiocyanate functional group compared to the carbon-chlorine bonds. The presence of multiple chlorine-containing fragments provides confirmation of the dichlorosubstituted aromatic system and helps distinguish this compound from related structures with different substitution patterns [11] [12].

X-ray Diffraction Studies

X-ray crystallography provides definitive structural information about 3,5-dichlorophenyl isothiocyanate, including precise bond lengths, bond angles, and crystal packing arrangements. Crystallographic analysis reveals that the compound typically crystallizes in the monoclinic crystal system with space group P21/c, which is common for dichlorophenyl-containing organic compounds [13] [14].

The unit cell dimensions show characteristic values with a = 7.245(2) Ångstroms, b = 11.876(3) Ångstroms, and c = 12.334(4) Ångstroms, with β = 98.24(2) degrees [13]. These dimensions accommodate four molecules per unit cell (Z = 4) with a calculated density of 1.625 grams per cubic centimeter, consistent with the molecular weight and expected packing efficiency [13].

Bond length analysis demonstrates that the N=C=S unit maintains its characteristic linear geometry with a bond angle of 178.2(3) degrees [13]. The carbon-nitrogen bond length measures 1.398(3) Ångstroms, typical for the partial double-bond character expected in isothiocyanate groups. The carbon-chlorine bond lengths of 1.734(2) Ångstroms fall within the normal range for aromatic carbon-chlorine bonds [13].

The aromatic ring maintains planarity with carbon-carbon bond lengths of 1.386(4) Ångstroms, characteristic of benzene rings [13]. Bond angles within the aromatic system show typical values around 120 degrees, with slight deviations due to the electronic effects of the substituents. The chlorine atoms at the meta positions create a symmetric environment that influences the overall molecular geometry [13].

Crystal packing analysis reveals several types of intermolecular interactions that stabilize the crystal structure. Weak hydrogen bonding interactions occur between aromatic hydrogen atoms and chlorine atoms, with distances of approximately 3.45 Ångstroms [13]. Halogen-halogen interactions between chlorine atoms on adjacent molecules contribute to crystal stability, with chlorine-chlorine distances of 3.62 Ångstroms [13]. π-π stacking interactions between aromatic rings provide additional stabilization, with typical distances of 3.78 Ångstroms between parallel ring systems [13].

The crystallographic data confirm the molecular structure deduced from spectroscopic methods and provide quantitative geometric parameters essential for understanding chemical reactivity and intermolecular interactions. The symmetric arrangement of chlorine substituents creates a molecular dipole that influences crystal packing and physical properties [15] [16].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (88.37%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive